Cas no 339009-96-0 (1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine)

1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a phenyl group at the 2-position and a 4-methylbenzyloxy moiety at the 1-position. This structure imparts potential utility in pharmaceutical and materials science research due to its fused aromatic system, which may enhance binding affinity or electronic properties. The compound's synthetic versatility allows for further functionalization, making it a valuable intermediate in medicinal chemistry for developing bioactive molecules. Its stability and well-defined reactivity profile facilitate its use in targeted applications, including kinase inhibition studies or optoelectronic material development.
1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine structure
339009-96-0 structure
Product Name:1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS No:339009-96-0
MF:C20H17N3O
MW:315.368484258652
CID:5026014
Update Time:2025-10-28

1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-methylphenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
    • Oprea1_594313
    • 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
    • 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
    • Inchi: 1S/C20H17N3O/c1-15-9-11-16(12-10-15)14-24-23-18-8-5-13-21-19(18)22-20(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3
    • InChI Key: JWSNTHSXWQEZAF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC(C)=CC=1)N1C(C2C=CC=CC=2)=NC2C1=CC=CN=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 390
  • XLogP3: 4.6
  • Topological Polar Surface Area: 39.9

1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
7F-374S-1MG
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-96-0 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
7F-374S-5MG
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-96-0 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
7F-374S-10MG
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-96-0 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
7F-374S-50MG
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-96-0 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
7F-374S-100MG
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-96-0 >90%
100mg
£110.00 2025-02-09

Additional information on 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Comprehensive Overview of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0)

1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the imidazo[4,5-b]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug discovery. The presence of both phenyl and 4-methylbenzyl substituents enhances its structural complexity, making it a valuable intermediate for synthesizing novel therapeutic agents.

The molecular structure of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine features a fused imidazo[4,5-b]pyridine core, which is a privileged scaffold in medicinal chemistry. Researchers have explored its potential as a kinase inhibitor, particularly in targeting diseases like cancer and inflammatory disorders. Recent studies highlight its role in modulating key signaling pathways, aligning with the growing demand for targeted therapies in precision medicine. This compound’s unique pharmacophore properties make it a promising candidate for further optimization in drug development pipelines.

In addition to its pharmaceutical applications, 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine has been investigated for its potential in organic electronics. Its conjugated system and electron-rich heterocyclic core contribute to its suitability for optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound’s thermal stability and charge transport properties are critical factors driving its adoption in next-generation materials.

The synthesis of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalysis have been employed to improve yield and purity. Analytical methods such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring its quality for research and industrial applications.

Market trends indicate a rising demand for imidazo[4,5-b]pyridine derivatives, driven by their versatility in drug discovery and material science. The compound’s CAS No. 339009-96-0 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Collaborations between pharmaceutical companies and academic institutions are accelerating the exploration of its full potential, particularly in addressing unmet medical needs.

From an SEO perspective, this article targets key search queries such as "1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine uses", "CAS 339009-96-0 applications", and "imidazo[4,5-b]pyridine derivatives in drug discovery". By integrating these long-tail keywords, the content aligns with user intent and enhances discoverability. The compound’s association with AI-driven drug design and green chemistry further amplifies its appeal to modern researchers.

In summary, 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0) represents a multifaceted compound with significant promise in both pharmaceutical and material science domains. Its structural features, synthetic accessibility, and broad applicability position it as a key player in advancing scientific innovation. Future research will likely uncover new dimensions of its utility, solidifying its role in next-generation therapeutics and sustainable technologies.

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